molecular formula C11H10ClN B1356919 2-Chloro-3,6-dimethylquinoline CAS No. 132118-28-6

2-Chloro-3,6-dimethylquinoline

Cat. No. B1356919
M. Wt: 191.65 g/mol
InChI Key: OVBZFZKRCZPILH-UHFFFAOYSA-N
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Description

2-Chloro-3,6-dimethylquinoline is a halogenated heterocycle . It has the empirical formula C11H10ClN and a molecular weight of 191.66 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for 2-Chloro-3,6-dimethylquinoline is 1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 . This indicates the presence of a quinoline ring with chlorine and methyl groups attached at the 2nd and 3rd, 6th positions respectively.


Physical And Chemical Properties Analysis

2-Chloro-3,6-dimethylquinoline is a solid . It does not have a flash point, indicating that it is not flammable .

Scientific Research Applications

Synthesis of Quinoline Derivatives

2-Chloro-3,6-dimethylquinoline is involved in the synthesis of various quinoline derivatives. Research highlights its use in constructing fused or binary quinoline-cored heterocyclic systems, which are evaluated for biological applications (Hamama et al., 2018).

Biological Evaluation and Antimycobacterial Activity

Certain quinoline derivatives, including those with a 2-chloro substitution, have been synthesized and tested for antimycobacterial, photosynthesis-inhibiting, and antialgal activity. These compounds have shown significant activity against various Mycobacterium species (Kubicová et al., 2003).

Potent Apoptosis Inducer and Anticancer Agent

A derivative of 2-chloroquinoline, specifically 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent apoptosis inducer. It exhibits excellent blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Antimalarial Applications

Research has shown that 2-chloroquinoline derivatives have potential as antimalarial drugs. Specific syntheses focused on creating effective antimalarial agents utilizing these compounds (Lutz & Sanders, 1976).

Chiral Catalysis in Organic Synthesis

Chiral Pt(II)/Pd(II) pincer complexes using derivatives of 2-chloroquinoline have been synthesized for applications in catalytic asymmetric aldol and silylcyanation reactions. These complexes demonstrate significant potential in organic synthesis (Yoon et al., 2006).

Thermodynamic Properties

Studies have focused on the thermodynamic properties of methylquinolines, including 2,6-dimethylquinoline. This research provides valuable data on the physical properties of these compounds, which is crucial for their application in various scientific fields (Chirico et al., 2007).

Synthesis and Evaluation for Antimicrobial Activities

Novel 2-chloroquinolin-3-yl ester derivatives have been synthesized and evaluated for their antimicrobial activities. Their structure-antimicrobial activity relationship has been studied, providing insights into their potential applications (Tabassum et al., 2014).

Safety And Hazards

2-Chloro-3,6-dimethylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 and precautionary statements P280 - P305 + P351 + P338 . This indicates that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

2-chloro-3,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBZFZKRCZPILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577116
Record name 2-Chloro-3,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,6-dimethylquinoline

CAS RN

132118-28-6
Record name 2-Chloro-3,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,6-dimethylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Brunner, T Rückert - Synthesis, 1997 - thieme-connect.com
SYNTHESIS ful because only dimeric quinoline compounds could be isolated. 13 Another method for building up dendritic ligands involves the metalation of the PH groups of …
Number of citations: 9 www.thieme-connect.com

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